5-(dihydrogenphosphate),D-ribose,sodiumsalt
Description
Historical Context and Biochemical Discovery
The discovery of R5P is intertwined with the elucidation of the PPP, a pathway first identified in the 1930s through the work of Otto Warburg and Fritz Lipmann. Warburg’s characterization of glucose-6-phosphate dehydrogenase (G6PD) laid the foundation for understanding NADPH production and pentose sugar metabolism. By the 1950s, Bernard Horecker’s team delineated the non-oxidative phase of the PPP, identifying R5P as a central metabolite formed via ribose-5-phosphate isomerase (Rpi).
The sodium salt form emerged in the mid-20th century as a tool for enzymatic studies. Early research utilized it to isolate transketolase and transaldolase, enzymes critical for sugar phosphate interconversions. In the 21st century, isotopic labeling studies (e.g., ¹³C-glucose tracing) revealed its role in metabolic flexibility in pathogens like Toxoplasma gondii, where R5P production via transketolase or oxidative PPP branches supports survival.
Nomenclature Systems and Chemical Classification
IUPAC Name and CAS Registry
Significance in Metabolic Research
Role in the Pentose Phosphate Pathway
R5P is a nodal metabolite in the PPP’s non-oxidative phase, interconverting with ribulose-5-phosphate (Ru5P) via RpiA/B isoforms. This reversible reaction supplies precursors for:
Pathogen Metabolism
In Leishmania donovani, the RpiB isoform is a drug target due to its absence in humans. Knockout studies demonstrate that RpiB deficiency disrupts R5P production, impairing parasite survival. Similarly, Toxoplasma gondii relies on R5P plasticity, where dual deletion of sedoheptulose-1,7-bisphosphatase (SBPase) and transaldolase (TAL) shifts carbon flux through transketolase to maintain R5P levels.
Structural Diversity and Salt Formations
Sodium Salt Derivatives
| Property | Disodium Salt Dihydrate | Disodium Salt Hydrate |
|---|---|---|
| Formula | C₅H₉Na₂O₈P·2H₂O | C₅H₉Na₂O₈P·xH₂O |
| Molecular Weight | 292.09 g/mol | 274.07 g/mol (anhydrous) |
| Solubility | 50 g/L in water | Highly soluble |
| Stability | Stable at -20°C | Hygroscopic |
Structural Features
- Furanose Form : Predominates in aqueous solutions, with a five-membered ring structure stabilized by intramolecular hydrogen bonds.
- Open-Chain Form : Rare, but critical for enzymatic reactions requiring aldehyde group reactivity.
- Metal Coordination : Sodium ions neutralize the phosphate group’s negative charge, enhancing solubility. X-ray crystallography reveals Na⁺ ions interacting with phosphate oxygen atoms.
Properties
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-VEGRVEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18265-46-8 | |
| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Strain Selection and Genetic Modifications
The patented method utilizes Bacillus strains engineered to lack sporulation ability and/or critical enzymes in competing pathways. Key modifications include:
-
Transketolase (TK) deficiency : Prevents carbon flux into the Calvin cycle, redirecting intermediates toward ribose synthesis.
-
D-Ribulose phosphate 3-epimerase (RPE) deficiency : Minimizes conversion of ribose 5-phosphate to xylulose 5-phosphate.
-
Enhanced 2-deoxy-D-glucose oxidation : Increases glucose uptake and phosphorylation efficiency.
Strains such as Bacillus subtilis Gluc 34 (RPE-deficient) and Shi 5 (TK-deficient) are documented to accumulate D-ribose at rates of 64 mg/mL under optimized conditions.
Table 1: Typical Fermentation Parameters
| Component/Parameter | Specification |
|---|---|
| Carbon Source | 15% D-glucose or 2% sorbitol |
| Nitrogen Source | 1% dried yeast, 0.5% ammonium sulfate |
| Amino Acids | L-tyrosine, L-tryptophan (50–100 μg/mL) |
| pH | 5.0–9.0 (neutralized with NaOH) |
| Temperature | 36°C |
| Aeration | Submerged culture with sparging |
| Incubation Time | 60 hours |
| Yield | 64 mg/mL |
The medium is supplemented with calcium carbonate (2%) to buffer pH shifts during fermentation. Aeration ensures oxygen transfer rates >100 mmol/L/h, critical for aerobic metabolism.
Mechanistic Insights
Glucose enters the pentose phosphate pathway, where TK and RPE deficiencies block ribulose 5-phosphate utilization. Ribose 5-phosphate accumulates and is excreted into the medium. Post-fermentation, cells are removed via centrifugation, and the supernatant is processed to isolate the disodium salt.
Chemical Synthesis via Phosphorylation
Chemical routes are employed for small-scale or high-purity production, involving phosphorylation of D-ribose or its derivatives.
Reaction Scheme:
-
Protection of Hydroxyl Groups : Trityl or benzyl groups shield C-2, C-3, and C-4 hydroxyls.
-
Phosphorylation at C-5 : Phosphorylating agents (e.g., POCl₃, tetrabenzyl pyrophosphate) introduce the phosphate group.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) removes protecting groups.
-
Neutralization : NaOH converts the free acid to the disodium salt.
Table 2: Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Phosphorylating Agent | Tetrabenzyl pyrophosphate |
| Solvent | Anhydrous DMF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–70% |
Alternative Routes from Glucose Derivatives
D-Glucose serves as a precursor in some synthetic pathways:
-
Isomerization : Glucose is converted to ribose via glucose isomerase.
-
Oxidation and Phosphorylation : Ribose is oxidized to ribono-1,4-lactone, followed by phosphorylation.
However, these methods face challenges in regioselectivity and require multiple purification steps, limiting industrial adoption.
Downstream Processing and Purification
Post-synthesis, the disodium salt is isolated through:
Filtration and Desalting
Decolorization and Concentration
Crystallization
Ethanol (25% v/v) is added to precipitate the disodium salt, yielding a white crystalline product with ≥85% purity.
Table 3: Purification Efficiency
| Step | Purity Increase | Yield Loss |
|---|---|---|
| Filtration | 5% → 10% | <2% |
| Ion Exchange | 10% → 50% | 10% |
| Crystallization | 50% → 85% | 15% |
Comparative Analysis of Methods
Table 4: Microbial vs. Chemical Synthesis
| Parameter | Microbial Fermentation | Chemical Synthesis |
|---|---|---|
| Scale | Industrial (100+ L) | Lab-scale (1–10 L) |
| Yield | 64 mg/mL | 60–70% |
| Purity | 85% | ≥95% |
| Cost | $50/kg | $500/kg |
| Environmental Impact | Moderate (wastewater) | High (solvents) |
Microbial fermentation dominates for bulk production, while chemical synthesis is reserved for high-purity applications.
Chemical Reactions Analysis
Types of Reactions: D-Ribulose-5-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: Conversion to ribulose-1,5-bisphosphate.
Reduction: Formation of ribose-5-phosphate.
Isomerization: Interconversion with xylulose-5-phosphate.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as NADP+.
Reduction: Involves reducing agents like NADPH.
Isomerization: Catalyzed by specific isomerase enzymes under physiological conditions.
Major Products:
Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.
Ribose-5-phosphate: An important precursor for nucleotide synthesis.
Scientific Research Applications
Biochemical Applications
D-ribose-5-phosphate is a crucial intermediate in the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular metabolism. Its primary roles include:
- Nucleotide Synthesis : D-ribose-5-phosphate is essential for the synthesis of nucleotides and nucleic acids, making it critical for DNA and RNA production. This is particularly important in rapidly dividing cells where nucleotide availability is paramount .
- Metabolic Regulation : The compound serves as a metabolic checkpoint linking glucose metabolism to nucleotide metabolism. It helps regulate the balance between energy production and biosynthesis under varying cellular conditions .
Clinical Applications
D-ribose has been studied for its therapeutic potential in various clinical conditions:
- Congestive Heart Failure : Research indicates that D-ribose supplementation can improve ATP levels in cardiac cells under ischemic conditions, enhancing myocardial energy recovery and function. This may lead to better outcomes in patients with congestive heart failure by improving diastolic function and reducing symptoms of fatigue .
- Diabetes Management : D-ribose has shown potential in modulating insulin sensitivity and improving glucose tolerance. Studies suggest that it may help control blood sugar levels by enhancing cellular response to insulin .
- Chronic Fatigue Syndrome and Fibromyalgia : The compound has been reported to alleviate symptoms associated with chronic fatigue syndrome and fibromyalgia by replenishing ATP levels in muscle cells, thereby reducing fatigue and improving quality of life .
Cancer Research
Recent studies have highlighted the role of D-ribose-5-phosphate in cancer biology:
- Metabolic Checkpoint in Cancer Cells : D-ribose-5-phosphate acts as a metabolic checkpoint that promotes cancer cell survival under glucose-limiting conditions. It enhances the activation of Yes-associated protein (YAP), which plays a role in cell proliferation and survival .
- Synergistic Effects with GLUT Inhibitors : In preclinical models, D-ribose-5-phosphate has been shown to enhance the tumor-suppressive effects of glucose transporter inhibitors, indicating its potential as an adjunct therapy in cancer treatment .
Summary of Case Studies
Mechanism of Action
D-Ribulose-5-phosphate (sodium salt) exerts its effects primarily through its role in the pentose phosphate pathway and the Calvin cycle. It acts as a substrate for various enzymes, facilitating the production of NADPH and ribose-5-phosphate. These molecules are essential for cellular redox balance and nucleotide synthesis, respectively . The compound’s involvement in these pathways highlights its importance in maintaining cellular homeostasis and supporting metabolic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ribulose 5-Phosphate and Xylulose 5-Phosphate
D-Ribose 5-phosphate is structurally related to D-ribulose 5-phosphate and D-xylulose 5-phosphate, both of which are intermediates in the non-oxidative phase of the PPP. Key distinctions include:
The higher Km value of D-ribose 5-phosphate in RibB assays suggests lower binding affinity compared to ribulose 5-phosphate, reflecting its role as a regulatory metabolite rather than a primary substrate .
Salt Forms: Sodium vs. Barium Salts
The disodium salt hydrate is preferred for most biochemical applications due to its solubility (>99% in aqueous buffers) and minimal interference in NMR or LC–MS analyses . In contrast, the barium salt hexahydrate (CAS 15673-79-7) is sparingly soluble and historically used in crystallographic studies or as a precipitation agent during purification .
Functional Analogues and Derivatives
Ribose 5-Phosphorothioate
This sulfur-containing analogue replaces the phosphate oxygen with sulfur, rendering it resistant to phosphatase cleavage. It is used to study enzyme mechanisms requiring phosphate group transfer .
5-Phosphoribosyl 1-Methylenediphosphonate
A non-hydrolyzable analogue of 5-phosphoribosyl pyrophosphate (PRPP), this compound inhibits PRPP-dependent enzymes like adenine phosphoribosyltransferase, aiding in anticancer drug development .
Biological Activity
5-(Dihydrogenphosphate), D-Ribose, Sodium Salt, commonly referred to as D-Ribose 5-phosphate disodium salt, is an important biochemical compound that plays a crucial role in various metabolic pathways, particularly in nucleotide and nucleic acid synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in health and disease.
- Molecular Formula :
- Molecular Weight : 274.073 g/mol
- CAS Number : 18265-46-8
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 539.9 °C at 760 mmHg
Role in Metabolism
D-Ribose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP) , which is essential for:
- Nucleotide Synthesis : It serves as a precursor for the synthesis of nucleotides and nucleic acids, which are vital for cellular function and replication.
- Cellular Energy Production : It contributes to the production of ATP through its involvement in various metabolic pathways.
- Nucleotide Synthesis : D-Ribose 5-phosphate is involved in the synthesis of nucleotides through both oxidative and non-oxidative branches of the PPP. This pathway not only generates ribose sugars but also provides reducing power in the form of NADPH, crucial for anabolic reactions .
- Signal Transduction : The compound has been implicated in signaling pathways that regulate cellular responses. For instance, it can stimulate phospholipase C activity through P2Y receptors, influencing inositol lipid hydrolysis .
- Protein Modification : D-Ribose can modify proteins through glycation processes, leading to the formation of advanced glycation end products (AGEs). These modifications can affect protein function and are associated with various diseases, including diabetes .
Physiological Effects
- Cardiovascular Health : Research indicates that D-Ribose supplementation may improve heart function by enhancing ATP levels in cardiac tissues, particularly under ischemic conditions .
- Metabolic Disorders : Elevated levels of ribose-derived AGEs have been linked to complications in diabetes, suggesting a dual role where ribose contributes to both energy metabolism and pathological processes .
Case Studies
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| pH | 7.5–8.5 | |
| Temperature | 25–37°C | |
| Phosphate Source | Disodium phosphate | |
| Analytical Method | LC-MS/MS with [M-H]⁻ ions |
Basic Question: How should sodium salts of phosphorylated ribose derivatives be stored to ensure stability?
Answer:
Stability depends on temperature , pH , and moisture control :
Q. Table 2: Stability Metrics
| Parameter | Requirement | Reference |
|---|---|---|
| Solubility in PBS | 10 mg/mL (pH 7.2) | |
| Freeze-Thaw Cycles | ≤3 cycles | |
| Moisture Tolerance | <5% relative humidity |
Advanced Question: How can researchers analyze the role of D-ribose-5-phosphate in the pentose phosphate pathway under varying cellular conditions?
Answer:
Use multi-omics approaches :
- Enzymatic Assays : Measure flux using spectrophotometric assays (e.g., NADPH absorbance at 340 nm). Include 60 mM ribose 5-phosphate and ATP as substrates .
- Genetic Knockouts : Disrupt genes encoding pentose dehydrogenases (e.g., in Haloarcula spp.) to study pathway redundancy .
- Metabolic Tracing : Use ¹³C-labeled D-ribose with LC-MS to track incorporation into α-ketoglutarate or ATP .
Q. Key Findings :
- In archaea, D-ribose degradation involves promiscuous dehydrogenases and ribonate dehydratases , highlighting evolutionary conservation .
- Mitochondrial dysfunction models show D-ribose-5-phosphate bypasses rate-limiting steps in ATP synthesis .
Advanced Question: How can contradictions in kinetic data for enzyme interactions with phosphorylated ribose derivatives be resolved?
Answer:
Address inconsistencies via:
Buffer Compatibility : Sodium dihydrogen phosphate buffers (10–50 mM, pH 7.0–7.5) minimize ionic interference in enzymatic assays .
Cofactor Optimization : Include Mg²⁺ (1–5 mM) to stabilize ATP-binding enzymes like phosphoribosyl-pyrophosphate synthetase .
Orthogonal Validation :
- Compare HPLC (retention time) and LC-MS (mass-to-charge ratio) data to confirm substrate integrity .
- Use isothermal titration calorimetry (ITC) to validate binding affinities if kinetic parameters conflict .
Case Study :
Contradictory values for ribose-5-phosphate in PRPP synthetase assays were resolved by adjusting bicarbonate concentrations (1.19 M sodium bicarbonate in reaction mixtures) .
Advanced Question: What analytical strategies distinguish D-ribose-5-phosphate from structurally similar metabolites (e.g., ribulose-5-phosphate)?
Answer:
Leverage chromatographic and spectroscopic techniques :
- HPLC-DAD : Use a C18 column with 10 mM ammonium formate (pH 3.5) and acetonitrile gradient. D-ribose-5-phosphate elutes earlier than ribulose-5-phosphate due to polarity differences .
- High-Resolution ¹H NMR : Identify anomeric protons (δ 5.2–5.4 ppm for α/β-D-ribose-5-phosphate) versus ketone signals in ribulose derivatives .
- Enzymatic Specificity : Treat samples with ribulose-5-phosphate isomerase ; only ribulose-5-phosphate will convert to xylulose-5-phosphate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
